tert-Butyl 4,6-difluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate
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Overview
Description
tert-Butyl 4,6-difluoro-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate is a complex organic compound that features a spirocyclic structure
Preparation Methods
The synthesis of tert-Butyl 4,6-difluoro-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate in the presence of a base.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
tert-Butyl 4,6-difluoro-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated positions, using nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 4,6-difluoro-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used in studies to understand the interaction of spirocyclic compounds with biological targets.
Mechanism of Action
The mechanism by which tert-Butyl 4,6-difluoro-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar compounds to tert-Butyl 4,6-difluoro-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate include:
- tert-Butyl 3-(4-fluorophenyl)-4-oxo-1-piperidinecarboxylate
- tert-Butyl 4-chloro-1-piperidinecarboxylate
- tert-Butyl 4-(2-bromoethyl)-1-piperidinecarboxylate
These compounds share structural similarities but differ in their specific substituents, which can significantly impact their chemical properties and applications. The uniqueness of tert-Butyl 4,6-difluoro-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate lies in its spirocyclic structure and the presence of fluorine atoms, which can enhance its stability and reactivity.
Properties
Molecular Formula |
C18H21F2NO3 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
tert-butyl 5,7-difluoro-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H21F2NO3/c1-17(2,3)24-16(23)21-6-4-18(5-7-21)10-13-12(15(18)22)8-11(19)9-14(13)20/h8-9H,4-7,10H2,1-3H3 |
InChI Key |
HVNIICZZNPGMPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2=O)C=C(C=C3F)F |
Origin of Product |
United States |
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